molecular formula C6H4N4O3 B11910548 2,6-Dioxo-2,3,6,9-tetrahydro-1H-purine-8-carbaldehyde

2,6-Dioxo-2,3,6,9-tetrahydro-1H-purine-8-carbaldehyde

Cat. No.: B11910548
M. Wt: 180.12 g/mol
InChI Key: HYHDRNSPCVWAFG-UHFFFAOYSA-N
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Description

2,6-Dioxo-2,3,6,9-tetrahydro-1H-purine-8-carbaldehyde is a purine derivative with a unique structure that includes both aldehyde and keto functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dioxo-2,3,6,9-tetrahydro-1H-purine-8-carbaldehyde typically involves the following steps:

    Starting Material: The synthesis often begins with a purine derivative.

    Cyclization: The formation of the tetrahydro structure is usually accomplished through cyclization reactions under controlled conditions.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2,6-Dioxo-2,3,6,9-tetrahydro-1H-purine-8-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: Further oxidation can convert the aldehyde group to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions at the aldehyde position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products

    Oxidation: 2,6-Dioxo-2,3,6,9-tetrahydro-1H-purine-8-carboxylic acid.

    Reduction: 2,6-Dioxo-2,3,6,9-tetrahydro-1H-purine-8-methanol.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-Dioxo-2,3,6,9-tetrahydro-1H-purine-8-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex purine derivatives.

    Biology: Studied for its potential role in biological systems and its interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

Mechanism of Action

The mechanism of action of 2,6-Dioxo-2,3,6,9-tetrahydro-1H-purine-8-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The keto groups may also participate in hydrogen bonding and other interactions that modulate biological activity.

Comparison with Similar Compounds

Similar Compounds

    1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carboxylic acid:

    1,3,9-Trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purine-8-carboxylic acid ethyl ester: Another purine derivative with structural similarities.

Uniqueness

2,6-Dioxo-2,3,6,9-tetrahydro-1H-purine-8-carbaldehyde is unique due to the presence of both aldehyde and keto groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C6H4N4O3

Molecular Weight

180.12 g/mol

IUPAC Name

2,6-dioxo-3,7-dihydropurine-8-carbaldehyde

InChI

InChI=1S/C6H4N4O3/c11-1-2-7-3-4(8-2)9-6(13)10-5(3)12/h1H,(H3,7,8,9,10,12,13)

InChI Key

HYHDRNSPCVWAFG-UHFFFAOYSA-N

Canonical SMILES

C(=O)C1=NC2=C(N1)C(=O)NC(=O)N2

Origin of Product

United States

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